Pantoprazole N-Oxide
Overview
Description
Pantoprazole is primarily used for the treatment of acid-related disorders and Helicobacter pylori infections. It is a prodrug activated inside gastric parietal cells, binding irreversibly to the H+/K+-ATPase (Raffin et al., 2006).
Synthesis Analysis
- Pantoprazole Sodium can be prepared from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole using condensation under phase transfer catalysis, oxidation, and salt formation, yielding about 75% (Fang Hao, 2008).
- The preparation of (S)-pantoprazole involves catalytic asymmetric oxidation using a chiral titanium complex (Zeng Yin-fen, 2013).
Molecular Structure Analysis
- The crystal structure of pantoprazole sodium sesquihydrate was determined using synchrotron X-ray powder diffraction, revealing a crystallization in space group Pbca (González et al., 2020).
- Structural identification and characterization of pantoprazole impurities were performed, contributing to understanding its molecular structure (G. Reddy et al., 2007).
Chemical Reactions and Properties
- Pantoprazole inhibits the vesicular gastric H+/K(+)-ATPase under acid transporting conditions, converting to a cationic sulfenamide and reacting with cysteines (Shin et al., 1993).
- Pantoprazole undergoes peroxidation and photo-peroxidation in aqueous solution, with silver molybdate as a catalyst, leading to degradation (Della Rocca et al., 2020).
Physical Properties Analysis
- The polymorphism and pseudopolymorphism of pantoprazole sodium were studied, revealing two additional hydrate forms and an amorphous form (Zupančič et al., 2005).
- The physical characterization of pantoprazole sodium hydrates indicates stability differences among its forms (V. Zupančič et al., 2005).
Chemical Properties Analysis
- Experimental, quantum chemical, and NBO/NLMO investigations of pantoprazole provided insights into its chemical properties, including vibrational modes, thermodynamic properties, and intramolecular contacts (Rajesh et al., 2015).
- The degradation of Pantoprazole in aqueous solution using nanoscaled Fe3O4/CeO2 composite was studied, highlighting its reaction kinetics and degradation pathway (Gan et al., 2017).
Scientific Research Applications
-
Synthesis of Pantoprazole Sodium Sesquihydrate
- Application : A cost-effective, scalable, and environmentally benign process is reported for the synthesis of pantoprazole sodium sesquihydrate .
- Method : At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .
- Results : This process affords the corresponding pantoprazole sodium in good yield and purity . Minimum organic solvents are employed to make this process both economical and environment friendly .
-
- Application : Pantoprazole is used as a model drug in the development of drug delivery systems .
- Method : A drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties .
- Results : The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .
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Phase Transformation of Pantoprazole Sodium
- Application : A process is reported for the synthesis of pantoprazole sodium sesquihydrate, which involves the phase transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
- Method : The process involves carrying out at least two of the three main synthetic steps (coupling and oxidation) in water, with no need to isolate and purify the intermediates .
- Results : This process affords the corresponding pantoprazole sodium in good yield and purity . Minimum organic solvents are employed to make this process both economical and environment friendly .
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Quality Control Application
- Application : Pantoprazole N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Pantoprazole .
- Method : Pantoprazole N-Oxide is supplied with detailed characterization data compliant with regulatory guideline .
- Results : Pantoprazole N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Pantoprazole .
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Treatment of Gastroesophageal Reflux Disease (GERD)
- Application : Pantoprazole is used to treat erosive esophagitis (damage to the esophagus from stomach acid), caused by gastroesophageal reflux disease, or GERD, in adults and children who are at least 5 years old .
- Method : Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals .
- Results : Pantoprazole has been shown to reduce acid reflux-related symptoms, heal inflammation of the esophagus, and improve patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .
-
Prevention of Overoxidation
- Application : Different approaches, as well as their combinations, have been described to prevent overoxidation of Pantoprazole .
- Method : Application of different, sometimes for industrial use, and even somewhat extraordinary oxidizing agents, working with diluted oxidizing agents, working at low, sometimes even extremely low, temperatures .
- Results : These methods help in the prevention of the formation of oxidative impurities, high cost, difficulty in scale-up .
Safety And Hazards
properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJURHFGXQKOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635351 | |
Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole N-Oxide | |
CAS RN |
953787-60-5 | |
Record name | Pantoprazole N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953787-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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